![molecular formula C27H35ClI2N2 B8196545 1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride](/img/structure/B8196545.png)
1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride is a complex organic compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including organic synthesis, catalysis, and materials science. The presence of iodine atoms and bulky isopropyl groups in this compound makes it particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed by the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of Iodine Atoms: The iodine atoms are introduced through an electrophilic iodination reaction using iodine or iodine monochloride as the iodinating agent.
Substitution with Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen atoms with an alkyl halide, followed by the addition of hydrochloric acid to form the imidazolium chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically use automated reactors and precise control of reaction conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazolium carboxylic acids.
Reduction: Formation of imidazolium hydrides.
Substitution: Formation of imidazolium azides or nitriles.
科学研究应用
1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, which are important in catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
作用机制
The mechanism of action of 1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride involves its ability to form stable complexes with various substrates. The imidazolium cation can interact with anionic species through electrostatic interactions, while the bulky isopropyl groups provide steric hindrance, enhancing the stability of the complexes. The iodine atoms can participate in halogen bonding, further stabilizing the interactions.
相似化合物的比较
Similar Compounds
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: Similar structure but lacks iodine atoms.
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride: Similar structure with trimethylphenyl groups instead of isopropyl groups.
Uniqueness
1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride is unique due to the presence of iodine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and stable interactions with various substrates.
属性
IUPAC Name |
1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35I2N2.ClH/c1-16(2)22-11-20(28)12-23(17(3)4)26(22)30-9-10-31(15-30)27-24(18(5)6)13-21(29)14-25(27)19(7)8;/h9-19H,1-8H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSOWBAVIYBYJA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N2C=C[N+](=C2)C3=C(C=C(C=C3C(C)C)I)C(C)C)C(C)C)I.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClI2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
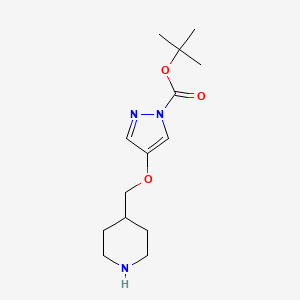
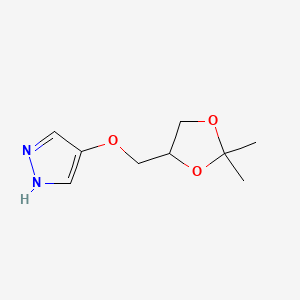
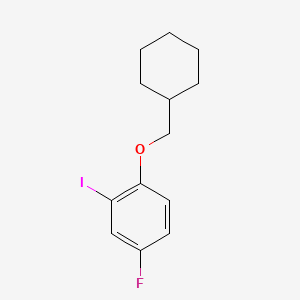
![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)
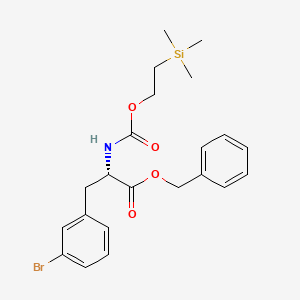
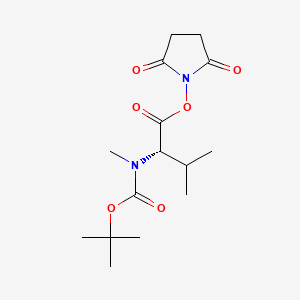
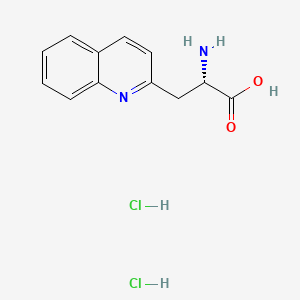
![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)
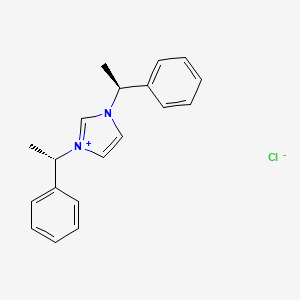
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
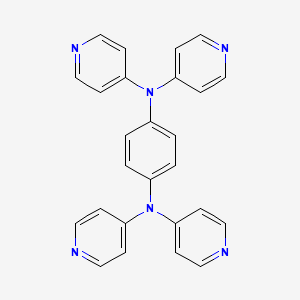
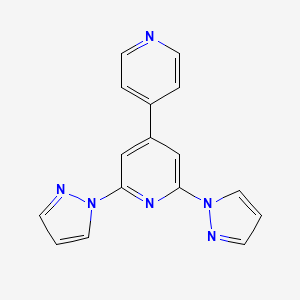
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
